molecular formula C5H11N3O B1487853 2-(3-Aminoazetidin-1-yl)acetamide CAS No. 1339776-12-3

2-(3-Aminoazetidin-1-yl)acetamide

Cat. No. B1487853
CAS RN: 1339776-12-3
M. Wt: 129.16 g/mol
InChI Key: RBAJVWRQOKNUKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Aminoazetidin-1-yl)acetamide or its derivatives can be achieved through multistep synthesis . For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .


Molecular Structure Analysis

The molecular structure of 2-(3-Aminoazetidin-1-yl)acetamide consists of a cyclic amino acid with a molecular formula of C5H10N2O2. The molecular weight of this compound is 129.16 g/mol.


Physical And Chemical Properties Analysis

2-(3-Aminoazetidin-1-yl)acetamide is a white to off-white crystalline powder. It is soluble in water, ethanol, and dimethyl sulfoxide.

Scientific Research Applications

Drug Development

“2-(3-Aminoazetidin-1-yl)acetamide” (AZA) has potential applications in the development of new pharmaceutical compounds. Its structure can be utilized to create derivatives that interact with various biological targets. For instance, compounds with similar structures have shown significant activity as antioxidants compared to reference drugs . AZA’s unique molecular framework allows for the exploration of novel pharmacological activities, potentially leading to the development of new therapeutic agents.

Organic Synthesis

In the realm of organic synthesis, AZA can serve as a building block for constructing complex molecules. Its reactivity could be harnessed to synthesize a wide array of heterocyclic compounds, which are crucial in medicinal chemistry. The compound’s versatility makes it suitable for creating diverse molecular structures, thereby expanding the chemist’s toolkit for synthetic strategies .

Computational Chemistry

AZA’s applications extend to computational chemistry, where its properties can be studied and predicted using various computational methods. This can aid in understanding its interactions at the molecular level, which is essential for drug design and discovery processes. Computational studies can help in identifying the most promising derivatives of AZA for further experimental investigation .

Industrial Applications

AZA has been identified as a compound with a variety of potential applications in research and industry. Its reactivity and selectivity make it a valuable asset for chemical processes that require high-purity compounds. It could be used in the synthesis of other chemicals or as an intermediate in industrial production processes.

Future Directions

The future directions for 2-(3-Aminoazetidin-1-yl)acetamide could involve further exploration of its potential applications in research and industry. Additionally, the synthesis and pharmacological activities of related compounds such as phenoxy acetamide and its derivatives have been investigated, which could provide insights for future research .

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c6-4-1-8(2-4)3-5(7)9/h4H,1-3,6H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAJVWRQOKNUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminoazetidin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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